Lutidinic Acid (2,4-PDCA) Monohydrate: A Technical Compendium on Physicochemical Behavior and Bio-inorganic Applications
Lutidinic Acid (2,4-PDCA) Monohydrate: A Technical Compendium on Physicochemical Behavior and Bio-inorganic Applications
Executive Summary
2,4-Pyridinedicarboxylic acid monohydrate (2,4-PDCA
While often overshadowed by its isomer 2,6-pyridinedicarboxylic acid (Dipicolinic acid), 2,4-PDCA possesses a unique asymmetry that makes it a highly specific structural mimic of 2-oxoglutarate. This guide addresses the physicochemical nuances of the monohydrate form, its mechanism of action as a histone demethylase/prolyl hydroxylase inhibitor, and the critical "permeability paradox" that researchers must navigate during drug development.
Part 1: Physicochemical Profile
The monohydrate form (CAS 207671-42-9) is the thermodynamically stable crystalline phase under ambient conditions. Researchers must distinguish this from the anhydrous form (CAS 499-80-9) when calculating molarity for precise enzymatic assays.
Table 1: Critical Physicochemical Properties
| Property | Value / Characteristic | Technical Note |
| Formula | C | The water molecule is lattice-bound, affecting MW calculations. |
| Molecular Weight | 185.13 g/mol | Anhydrous MW is 167.12 g/mol . Use 185.13 for weighing. |
| Appearance | White crystalline powder | Hygroscopic if dehydrated; store desiccated at -20°C. |
| Solubility (Water) | ~4.5 g/L (20°C) | Sparingly soluble.[1][2] Requires heating or pH adjustment (> pH 4) for higher concentrations. |
| Solubility (DMSO) | ~33 mg/mL (197 mM) | Preferred solvent for stock solutions. |
| pKa Values | pKa | The 2-carboxyl group is highly acidic due to the adjacent pyridine nitrogen. |
| Melting Point | 246–248°C (dec.)[3][4] | Decomposes upon melting. Loss of hydration water occurs >90°C. |
| Coordination | N,O-chelator | Acts as a tridentate or bridging ligand in Metal-Organic Frameworks (MOFs). |
Part 2: Biological Mechanism of Action
The therapeutic potential of 2,4-PDCA lies in its ability to mimic 2-oxoglutarate (2-OG) , a co-substrate required by Fe(II)-dependent dioxygenases.[5] These enzymes include HIF Prolyl Hydroxylases (PHDs) and JmjC-domain Histone Demethylases (KDMs) .
The Competitive Inhibition Mechanism
2,4-PDCA binds to the active site iron center of the enzyme in a bidentate fashion (via the pyridine nitrogen and the 2-carboxylate oxygen), displacing 2-OG. This prevents the formation of the reactive ferryl species required for hydroxylation or demethylation.
-
Target 1: HIF Prolyl Hydroxylases (PHDs): By inhibiting PHDs, 2,4-PDCA prevents the hydroxylation of HIF-1
, leading to its stabilization and the activation of hypoxia-response genes (e.g., VEGF, EPO) even in normoxic conditions. -
Target 2: Histone Demethylases (e.g., KDM4/JMJD2): 2,4-PDCA inhibits the demethylation of histone lysine residues (e.g., H3K9me3), altering chromatin structure and gene transcription.
Visualization: The Hypoxia Signaling Blockade
The following diagram illustrates how 2,4-PDCA intercepts the degradation pathway of Hypoxia-Inducible Factor (HIF).
Figure 1: Mechanism of Action. 2,4-PDCA competitively inhibits PHD enzymes, preventing HIF-1
Part 3: Drug Development & The Permeability Paradox
A critical failure point in experimental design involving 2,4-PDCA is the confusion between enzymatic potency and cellular activity .
The Paradox
-
In Vitro (Purified Enzyme): 2,4-PDCA is a potent inhibitor (IC
in low M range) because the free carboxylic acids chelate the active site iron effectively. -
In Cellulo (Live Cells): 2,4-PDCA is highly polar (charged at physiological pH) and cannot passively cross the cell membrane .
The Solution: The Pro-Drug Strategy
To assay 2,4-PDCA activity in cells, researchers often use the diethyl ester derivative (Diethyl-2,4-PDCA). This ester is cell-permeable. Once inside the cytoplasm, non-specific esterases hydrolyze it back into the active 2,4-PDCA acid form.
Critical Rule:
-
Use 2,4-PDCA (Acid) for purified protein assays (FRET, AlphaScreen).
-
Use Diethyl-2,4-PDCA (Ester) for cell-based assays (Western Blot, Cell Viability).
Visualization: Experimental Decision Tree
Figure 2: Compound Selection Workflow. Selecting the correct chemical form is essential for assay validity. The acid form is impermeable to cell membranes.
Part 4: Experimental Protocols
Protocol A: Preparation of High-Stability Stock Solutions
Self-Validating Logic: Aqueous solutions of 2,4-PDCA are prone to precipitation upon freeze-thaw cycles due to low solubility at neutral pH. DMSO is mandatory for robust stock storage.
-
Weighing: Weigh 18.5 mg of 2,4-PDCA Monohydrate (MW 185.13).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Note: Do not use PBS or water initially.
-
-
Dissolution: Vortex vigorously for 30 seconds. Sonicate at 37°C if visible crystals remain.
-
Result: This yields a 100 mM Stock Solution.
-
-
Storage: Aliquot into light-protective tubes (amber) and store at -20°C.
-
Validity Check: Before use, thaw completely and vortex. If precipitate is visible, warm to 37°C. Do not use if precipitate persists.
-
Protocol B: In Vitro KDM4/JMJD2 Demethylase Assay
Context: Measuring inhibition of histone demethylation using purified enzyme.
-
Buffer Prep: Prepare assay buffer (50 mM HEPES pH 7.5, 50
M Fe(NH ) (SO ) , 1 mM Ascorbate).-
Critical: Add Iron and Ascorbate fresh to prevent oxidation.
-
-
Substrate Mix: Mix Histone H3K9me3 peptide with 2-oxoglutarate (10
M final). -
Inhibitor Dilution: Dilute the 100 mM 2,4-PDCA DMSO stock into the assay buffer to generate a concentration curve (e.g., 0.1
M to 100 M).-
Control: Ensure final DMSO concentration is <1% to avoid enzyme denaturation.
-
-
Reaction: Incubate Enzyme + Inhibitor for 15 mins, then add Substrate Mix.
-
Detection: Use Mass Spectrometry (RapidFire) or antibody-based detection (AlphaLISA) to measure the conversion of H3K9me3 to H3K9me2.
Part 5: Stability & Handling
-
Thermal Decomposition: The monohydrate is stable up to ~90°C, where it begins to dehydrate. The anhydrous skeleton is stable until the melting point (~246°C).
-
Hygroscopicity: The anhydrous form is hygroscopic and will revert to the monohydrate in humid air. Always reseal containers immediately.
-
Safety: Irritating to eyes and respiratory system. Handle in a fume hood.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16219881, 2,4-Pyridinedicarboxylic acid monohydrate. Retrieved from [Link]
- Hopkinson, R. J., et al. (2013). Isomers of Pyridine Dicarboxylates as Inhibitors of 2-Oxoglutarate Dependent Oxygenases.
Sources
- 1. 2,4-Pyridinedicarboxylic acid | 499-80-9 [chemicalbook.com]
- 2. 2,4-Pyridinedicarboxylic acid CAS#: 499-80-9 [m.chemicalbook.com]
- 3. 2,4-吡啶二羧酸 一水合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. PYRIDINE-2,4-DICARBOXYLIC ACID MONOHYDRATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. caymanchem.com [caymanchem.com]
